molecular formula C20H19N3O3S3 B2642849 N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 852141-54-9

N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2642849
CAS RN: 852141-54-9
M. Wt: 445.57
InChI Key: HAWQOLPLWKUBNZ-UHFFFAOYSA-N
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Description

N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H19N3O3S3 and its molecular weight is 445.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Drug Research

The compound has been a subject of interest in the synthesis and characterization of novel chemical entities for potential therapeutic applications. For instance, derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such research explores the therapeutic potential of these compounds in various medical conditions (Küçükgüzel et al., 2013).

Inhibitory Effects on Enzymes

Compounds structurally related to N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been investigated for their inhibitory effects on carbonic anhydrase I and II enzymes. These studies are crucial in understanding the biochemical pathways influenced by these compounds and their potential therapeutic implications (Gul et al., 2016).

Cytotoxic Activities and Potential as Anticancer Agents

The synthesis of related sulfonamide derivatives has shown significant cytotoxic activities, suggesting their potential as anticancer agents. Research in this area focuses on identifying compounds with high efficacy against various cancer cell lines, thus contributing to the development of new cancer therapies (Gul et al., 2017).

Exploration as Antidepressants

Derivatives of this compound have been synthesized and evaluated for their antidepressant activities. Such studies are essential in the quest for new and effective antidepressant medications, highlighting the diverse therapeutic potential of these compounds (Mathew et al., 2014).

Molecular Modeling and Biochemical Evaluation

Molecular modeling and biochemical evaluation of compounds similar to N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide provide insights into their mechanism of action and interaction with biological targets. Such studies contribute significantly to the drug development process, offering a deeper understanding of how these compounds interact at the molecular level (Yamali et al., 2018).

properties

IUPAC Name

N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S3/c1-2-29(25,26)22-15-9-7-14(8-10-15)16-13-17(18-5-3-11-27-18)23(21-16)20(24)19-6-4-12-28-19/h3-12,17,22H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWQOLPLWKUBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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